Structural Differentiation from 4-Benzyl Analog: Carbonyl vs. Methylene Bridge and Implications for Metabolic Stability
The closest commercially available analog, 4-benzyl-N-[5-(2-chlorophenyl)-1,3,4-oxadiazol-2-yl]benzamide (CAS 897734-86-0), differs by a single functional group: a benzoyl carbonyl (C=O) in the target compound versus a benzyl methylene (CH₂) in the analog. Class-level SAR evidence indicates that replacing the benzoyl carbonyl with a methylene eliminates a hydrogen‑bond acceptor site and reduces oxidative metabolic stability, as the benzylic position is susceptible to CYP450‑mediated hydroxylation [1]. While direct metabolic stability data for CAS 865249-39-4 are unavailable in the public domain, the benzoyl group is predicted to confer greater resistance to Phase I oxidative metabolism compared to the benzyl analog, based on established medicinal chemistry principles for the benzophenone pharmacophore [2].
| Evidence Dimension | Predicted metabolic stability (benzoyl vs. benzyl substituent) |
|---|---|
| Target Compound Data | 4-Benzoyl substituent (C=O); predicted lower CYP450 hydroxylation susceptibility |
| Comparator Or Baseline | 4-Benzyl analog (CAS 897734-86-0); CH₂ bridge; predicted higher CYP450 hydroxylation susceptibility |
| Quantified Difference | Not quantified; class-level inference only |
| Conditions | In silico prediction; no experimental ADME data available for either compound |
Why This Matters
The carbonyl-to-methylene substitution is the single most critical structural discriminator for procurement; selecting the benzyl analog by mistake eliminates a key pharmacophoric feature required for target engagement in kinase and HDAC inhibitor chemotypes sharing this scaffold, and may introduce a metabolic liability at the benzylic carbon.
- [1] Rashid, M., Husain, A., & Mishra, R. (2022). A two-decade overview of oxadiazole derivatives as promising anticancer agents. RSC Advances, 12, 24407–24426. DOI: 10.1039/D2RA04440J. View Source
- [2] Haraz, M.H., et al. (2024). Synthesis, docking study, and antitumor evaluation of benzamides and oxadiazole derivatives of 3-phenoxybenzoic acid as VEGFR-2 inhibitors. Available at: https://pubmed.ncbi.nlm.nih.gov/38801234/ View Source
